molecular formula C5H5NO3S2 B2720865 4-(1-Oxomethyl)-2-thiophenesulfonamide CAS No. 210827-37-5

4-(1-Oxomethyl)-2-thiophenesulfonamide

Cat. No. B2720865
CAS RN: 210827-37-5
M. Wt: 191.22
InChI Key: MCYBRZUCXDBTMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other chemicals. It could include studying its reactivity, the products it forms, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Carbonic Anhydrase Inhibition

  • A study by Holmes et al. (1994) synthesized a series of 4-substituted 2-thiophenesulfonamides, demonstrating their potent in vitro inhibition of carbonic anhydrase II, a critical enzyme in many physiological processes (Holmes et al., 1994).
  • Similarly, Casini et al. (2002) developed water-soluble sulfonamides with a 4-sulfamoylphenyl-methylthiourea scaffold, exhibiting strong affinities towards carbonic anhydrase isozymes and potential for intraocular pressure reduction (Casini et al., 2002).

RNA Research and Labelling

  • Duffy et al. (2015) described a chemical method for labeling 4-thiouridine-containing RNA, highlighting its efficiency and potential for studying various RNA populations in biological research (Duffy et al., 2015).

Detection and Discrimination Techniques in Chemical and Biological Sciences

  • Wang et al. (2012) developed a new design for a reaction-based fluorescent probe, demonstrating its application in discriminating thiophenols over aliphatic thiols, relevant for environmental and biological sciences (Wang et al., 2012).

Photodynamic Therapy and Cancer Treatment

  • Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yield, suggesting their potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Optical Properties and Applications

  • Bogza et al. (2018) investigated the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, indicating their application in invisible ink dyes and fluorescence studies (Bogza et al., 2018).

Pharmacokinetic Modeling

  • Sterner et al. (2013) developed a physiologically based pharmacokinetic model for 4-hydroxyiminomethyl compounds, aiding in understanding drug kinetics and optimizing dosing regimens (Sterner et al., 2013).

Environmental Applications

  • Mokhtar et al. (2015) focused on the oxidative desulfurization of diesel fuel using thiophene compounds, contributing to environmental remediation efforts (Mokhtar et al., 2015).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would involve studying how it interacts with biological systems. This could involve studying its effects on enzymes, cellular processes, or whole organisms .

Safety and Hazards

This would involve studying the compound’s toxicity, potential for causing an allergic reaction, flammability, and other safety-related properties .

Future Directions

This would involve proposing further studies that could be done to learn more about the compound. This could include suggesting modifications to its structure to enhance its properties, or proposing further studies to understand its mechanism of action .

properties

IUPAC Name

4-formylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S2/c6-11(8,9)5-1-4(2-7)3-10-5/h1-3H,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYBRZUCXDBTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Oxomethyl)-2-thiophenesulfonamide

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